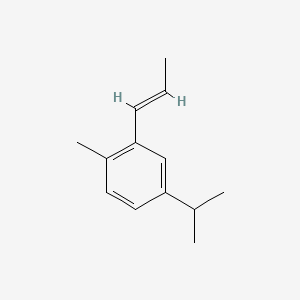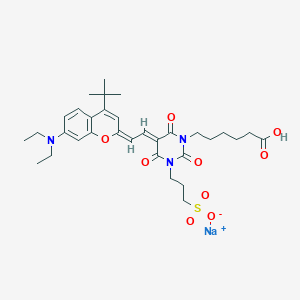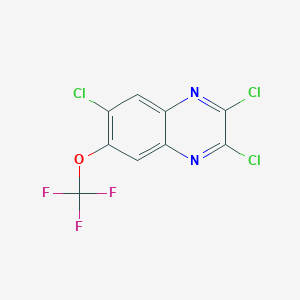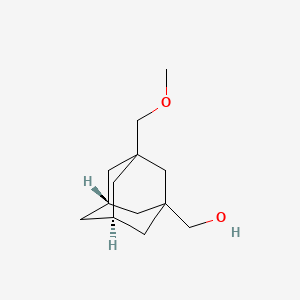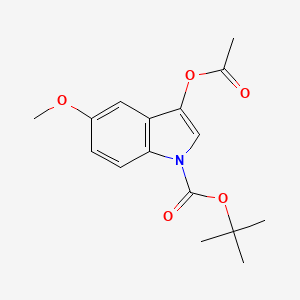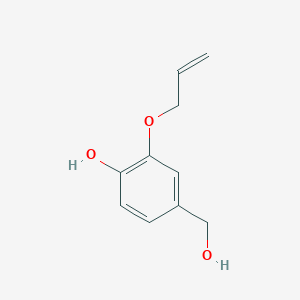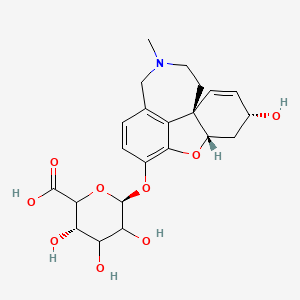
O-Desmethyl Galanthamine beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Desmethyl Galanthamine beta-D-Glucuronide: is a major metabolite of galanthamine, a natural alkaloid derived from the bulbs and flowers of certain plants such as the snowdrop (Galanthus species). This compound has the molecular formula C22H27NO9 and a molecular weight of 449.45 g/mol . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl Galanthamine beta-D-Glucuronide typically involves the glucuronidation of O-Desmethyl Galanthamine. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation often employs UDP-glucuronosyltransferase enzymes, while chemical methods may use glucuronic acid derivatives under acidic or basic conditions .
Industrial Production Methods: large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: O-Desmethyl Galanthamine beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: O-Desmethyl Galanthamine beta-D-Glucuronide is used as a reference standard in analytical chemistry to study the metabolism of galanthamine and related compounds .
Biology: In biological research, this compound is used to investigate the metabolic pathways and pharmacokinetics of galanthamine in various organisms .
Medicine: While not used therapeutically, this compound is studied for its potential effects on the central nervous system, particularly in relation to neurodegenerative diseases such as Alzheimer’s disease .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs that target the cholinergic system .
Mecanismo De Acción
O-Desmethyl Galanthamine beta-D-Glucuronide exerts its effects primarily through its interaction with the cholinergic system. It is a metabolite of galanthamine, which is a reversible, competitive inhibitor of the acetylcholinesterase enzyme. This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . Additionally, galanthamine and its metabolites can act as allosteric modulators of nicotinic acetylcholine receptors, further enhancing cholinergic signaling .
Comparación Con Compuestos Similares
Galanthamine: The parent compound from which O-Desmethyl Galanthamine beta-D-Glucuronide is derived.
O-Desmethyl Galanthamine: The immediate precursor to the glucuronide form.
Nivalin: Another derivative of galanthamine used in similar research contexts.
Uniqueness: this compound is unique in its specific glucuronidation, which affects its solubility, bioavailability, and metabolic stability. This makes it particularly useful for studying the pharmacokinetics and metabolism of galanthamine and its derivatives .
Propiedades
Fórmula molecular |
C22H27NO9 |
|---|---|
Peso molecular |
449.4 g/mol |
Nombre IUPAC |
(3S,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H27NO9/c1-23-7-6-22-5-4-11(24)8-13(22)31-18-12(3-2-10(9-23)14(18)22)30-21-17(27)15(25)16(26)19(32-21)20(28)29/h2-5,11,13,15-17,19,21,24-27H,6-9H2,1H3,(H,28,29)/t11-,13-,15?,16-,17?,19?,21+,22-/m0/s1 |
Clave InChI |
XDVUICJRQISSRL-FIVLPKNVSA-N |
SMILES isomérico |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O[C@H]5C(C([C@@H](C(O5)C(=O)O)O)O)O)O |
SMILES canónico |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Aminomethyl)phenyl]acetamide hydrochloride](/img/structure/B12336083.png)
![2-Naphthalenamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B12336086.png)
![Butane-1,4-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B12336087.png)
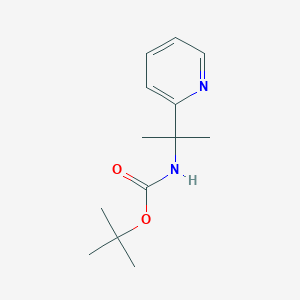
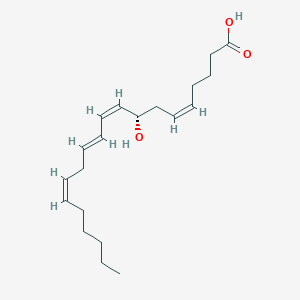
![2,3,10,12-Tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,5,7,9-pentaene-4,11-dione](/img/structure/B12336104.png)
![[[3-(Dimethylamino)phenyl]-diphenylmethyl] acetate](/img/structure/B12336110.png)
